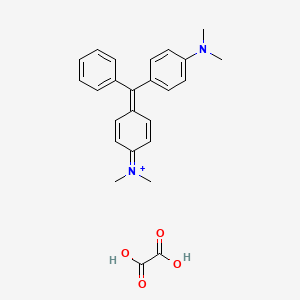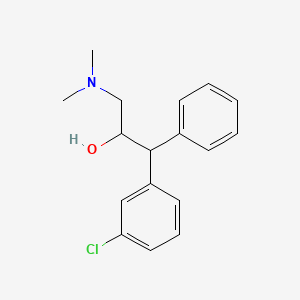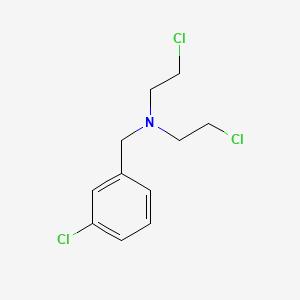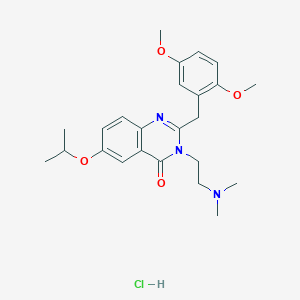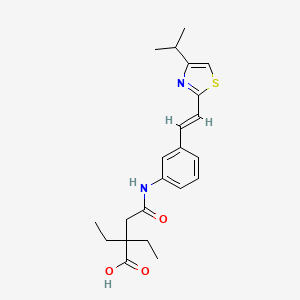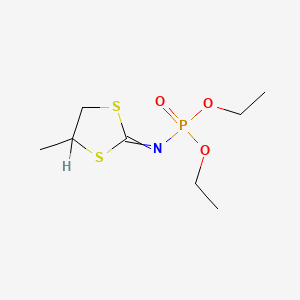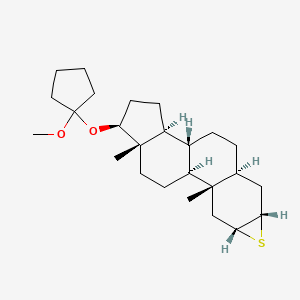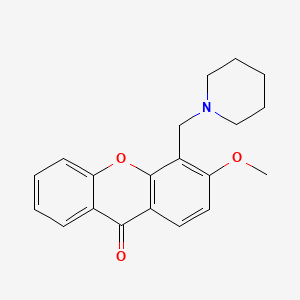
Metaxalon
Übersicht
Beschreibung
Metaxalon ist ein Muskelrelaxans, das unter dem Markennamen Skelaxin verkauft wird. Es wird hauptsächlich zur Linderung von Schmerzen und Beschwerden eingesetzt, die durch Zerrungen, Verstauchungen und andere muskuloskeletale Erkrankungen verursacht werden. Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt, aber es wird angenommen, dass er eine allgemeine Depression des zentralen Nervensystems beinhaltet .
Wirkmechanismus
Target of Action
Metaxalone is a muscle relaxant used to treat muscle pain or spasm .
Mode of Action
Metaxalone’s mode of action is believed to be related to its sedative properties . It is thought to work by slowing nerve impulses in the brain and spinal cord . The exact mechanism of action of metaxalone is unknown .
Biochemical Pathways
It is suggested that Metaxalone may exert antioxidant and anti-inflammatory effects . .
Pharmacokinetics
Metaxalone exhibits increased bioavailability when taken with food . Specifically, compared to fasted conditions, the presence of food at the time of drug administration increased Cmax by 77.5%, AUC0-t by 23.5%, and AUC0-∞ by 15.4% . Metaxalone is metabolized in the liver and has an elimination half-life of 9.2 ± 4.8 hours . It is excreted through the kidneys .
Result of Action
The molecular and cellular effects of Metaxalone’s action are primarily its muscle relaxant and sedative properties. It is used to relieve discomforts associated with acute, painful musculoskeletal conditions . In an experimental study, Metaxalone was found to decrease MAO-A activity and expression, reduce NF-kB, TNF-α, and IL-6, enhance IL-13, and also increase PPARγ, PGC-1α, and Nrf2 expression .
Action Environment
The action, efficacy, and stability of Metaxalone can be influenced by various environmental factors such as the presence of food. As mentioned earlier, the bioavailability of Metaxalone increases when taken with food . .
Wissenschaftliche Forschungsanwendungen
Metaxalone has several scientific research applications:
Biochemische Analyse
Biochemical Properties
Metaxalone interacts with various enzymes and proteins within the body. It is metabolized primarily in the liver, and its metabolic process involves the cytochrome P450 enzyme system .
Cellular Effects
Metaxalone influences cell function by altering nerve impulses within the brain and spinal cord. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Metaxalone is not completely understood. It is believed to exert its effects at the molecular level through its interactions with nerve cells in the brain and spinal cord .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Metaxalone have been observed to change over time. Studies have shown that Metaxalone has a half-life of about 9 hours, indicating its stability in the body .
Metabolic Pathways
Metaxalone is involved in metabolic pathways primarily in the liver. It is metabolized by the cytochrome P450 enzyme system .
Vorbereitungsmethoden
Metaxalon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 3,5-Dimethylphenol mit 3-Chlor-1,2-propandiol in Gegenwart einer Base, um 3-(3,5-Dimethylphenoxy)propan-1,2-diol zu erzeugen. Dieses Zwischenprodukt wird dann mit Harnstoff in Gegenwart von Polyalkylenglykol umgesetzt, um this compound zu erhalten. Das Produkt kann optional in Ethylacetat in Gegenwart einer Mineralsäure kristallisiert werden . Ein weiteres Verfahren beinhaltet die Reaktion von Triglycidylisocyanurat mit m-Xylol in einem Lösungsmittelgemisch, das ein aprotisches polares Lösungsmittel und ein weiteres Lösungsmittel umfasst, gefolgt von Erhitzen .
Analyse Chemischer Reaktionen
Metaxalon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Substitution: Der aromatische Ring in this compound kann elektrophile Substitutionsreaktionen eingehen.
Kokristallisation: This compound kann Kokristalle mit Verbindungen wie Nicotinamid, Salicylamid und 4-Hydroxybenzoesäure bilden, die seine Löslichkeit und Bioverfügbarkeit verbessern
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Pharmazeutische Entwicklung: This compound wird bei der Entwicklung pharmazeutischer Kokristalle verwendet, um die Löslichkeit, Permeabilität und Bioverfügbarkeit von Arzneimitteln zu verbessern.
Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es durch eine allgemeine Depression des zentralen Nervensystems wirkt, was dazu beiträgt, die Muskeln zu entspannen und Schmerzen zu lindern. This compound entspannt nicht direkt verspannte Skelettmuskeln, sondern kann seine Wirkung möglicherweise durch Sedierung entfalten .
Vergleich Mit ähnlichen Verbindungen
Metaxalon wird oft mit anderen Muskelrelaxantien wie Cyclobenzaprin und Tizanidin verglichen:
Cyclobenzaprin: Wie this compound wird Cyclobenzaprin zur Behandlung von Muskelkrämpfen eingesetzt.
Tizanidin: Tizanidin ist ein weiteres Muskelrelaxans, das kurzfristige Linderung von Muskelkrämpfen bietet.
Methocarbamol: Eine weitere ähnliche Verbindung, Methocarbamol, wird zur Linderung von Muskelschmerzen und -krämpfen eingesetzt.
This compound ist einzigartig in seiner relativ geringen Häufigkeit von Nebenwirkungen und seiner Verwendung in der Kokristallisation, um Arzneimitteleigenschaften zu verbessern .
Eigenschaften
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZZHHPURKASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023269 | |
| Record name | Metaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 223 °C at 1.5 mm Hg | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble in chloroform; soluble in methanol and 95% ethanol; practically insoluble in ether, Practically insoluble in water, 1.28e+00 g/L | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression., Metaxalone is a CNS depressant that has sedative and skeletal muscle relaxant effects. The precise mechanism of action of the drug is not known. The skeletal muscle relaxant effects of orally administered metaxalone are minimal and are probably related to its sedative effect. The drug does not directly relax skeletal muscle and, unlike neuromuscular blocking agents, does not depress neuronal conduction, neuromuscular transmission, or muscle excitability., The mechanism of action of metaxalone in humans has not been established, but may be due to general central nervous system depression. Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate or the nerve fiber. | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to almost white crystalline powder, Crystals from ethyl acetate | |
CAS No. |
1665-48-1 | |
| Record name | Metaxalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1665-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metaxalone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METAXALONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaxalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metaxalone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAXALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMA9J598Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
| Record name | Metaxalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METAXALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metaxalone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there evidence suggesting metaxalone interacts with specific neurotransmitter systems?
A1: Recent research suggests that metaxalone, at supratherapeutic concentrations, may exhibit serotonergic effects []. Cases of serotonin syndrome have been reported in patients taking metaxalone, particularly in combination with selective serotonin reuptake inhibitors (SSRIs) []. Further supporting this, in vitro studies have shown that metaxalone inhibits monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of serotonin, at concentrations comparable to those reported in cases of serotonin toxicity [, ].
Q2: Does metaxalone have any effect on inflammatory processes?
A2: In vitro studies using mouse macrophage RAW264.7 cells indicate that metaxalone may possess anti-inflammatory properties []. Specifically, metaxalone was found to suppress the production of inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) []. Additionally, metaxalone reduced the levels of cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory cascade []. This anti-inflammatory effect was further enhanced when metaxalone was combined with β-caryophyllene [].
Q3: What are the potential implications of metaxalone's MAO-A inhibition in a clinical setting?
A3: Clinicians should be aware of the potential for serotonin toxicity when prescribing metaxalone, especially in conjunction with other serotonergic drugs like SSRIs []. This risk might be elevated in overdose scenarios where metaxalone concentrations are high [].
Q4: Could metaxalone's anti-inflammatory effects extend to neurological conditions?
A4: A study using HMC3 microglial cells, key players in central nervous system inflammation, suggests metaxalone might have therapeutic potential for neurological disorders associated with neuroinflammation []. Metaxalone was found to reduce pro-inflammatory cytokine release (TNF-α and IL-6) and increase anti-inflammatory cytokine IL-13 in these cells [].
Q5: What is the molecular formula and weight of metaxalone?
A5: The molecular formula of metaxalone is C12H13NO3, and its molecular weight is 221.24 g/mol.
Q6: Are there any spectroscopic data available for metaxalone?
A6: Yes, several studies utilize spectroscopic techniques for metaxalone characterization. Fourier transform infrared spectroscopy (FTIR) is commonly employed to identify functional groups and confirm the chemical structure of metaxalone []. Additionally, differential scanning calorimetry (DSC) is used to determine melting point and other thermal properties [, ]. These techniques are crucial for characterizing different crystalline forms of metaxalone, including polymorphs and cocrystals [, ].
Q7: Are there studies on the material compatibility and stability of metaxalone, its catalytic properties, or computational modeling approaches applied to this compound?
A7: The provided research papers primarily focus on pharmaceutical aspects of metaxalone, such as solubility enhancement, formulation development, analytical methods, and preclinical studies. They do not delve into material compatibility, catalytic properties, or computational modeling of metaxalone.
Q8: What are the challenges associated with formulating metaxalone into solid oral dosage forms?
A8: Metaxalone exhibits poor aqueous solubility, poor flow properties, and low compressibility, making the formulation of solid oral dosage forms challenging []. These factors can lead to suboptimal bioavailability and difficulties in achieving desired drug release profiles [, ].
Q9: How can the solubility and bioavailability of metaxalone be improved?
A9: Several approaches have been explored to enhance the solubility and bioavailability of metaxalone. These include:
- Cocrystallization: Cocrystals of metaxalone with saccharin and lactic acid, prepared using the solvent evaporation method, showed improved solubility and dissolution rates compared to the original drug [].
- Melt Sonocrystallization: This technique yielded a melt sonocrystallized form of metaxalone with significantly enhanced solubility and faster dissolution than the original drug and cocrystals [].
- SoluMatrix™ Technology: This dry milling technology was used to develop a nanoformulated immediate-release tablet with improved dissolution properties [].
- Liquisolid Technique: Metaxalone fast-disintegrating tablets (FDTs) prepared using the liquisolid technique with tween-80 and microcrystalline cellulose demonstrated enhanced solubility and dissolution [].
- Nanoemulsions: Nanoemulsion-loaded metaxalone formulations exhibited improved drug release profiles, potentially leading to enhanced bioavailability [, ].
- Nanosuspensions: Metaxalone nanosuspensions prepared using media milling techniques showed significantly higher in vitro dissolution rates compared to conventional tablets, indicating improved solubility [].
Q10: Is there information available regarding the SHE (Safety, Health, and Environment) regulations concerning metaxalone?
A10: The provided research papers primarily focus on the pharmaceutical development and characterization of metaxalone, and they do not specifically address SHE regulations related to the compound.
Q11: What is the elimination half-life of metaxalone?
A11: The elimination half-life of metaxalone is reported to be approximately 4 hours [].
Q12: How is metaxalone eliminated from the body?
A12: While the research does not provide a detailed breakdown of metaxalone's excretion routes, it suggests that it is primarily eliminated through urine and feces [].
Q13: Are there any preclinical studies investigating the efficacy of metaxalone?
A13: The provided research includes preclinical data on metaxalone. One study investigated the pharmacokinetics of metaxalone in Beagle dogs using a validated LC-MS/MS method []. Another study employed a rat model to evaluate the pharmacokinetic profile of metaxalone using a similar LC-MS/MS approach [].
Q14: Is there evidence of resistance developing to metaxalone? Are there concerns regarding its long-term safety?
A14: The development of resistance to metaxalone is not discussed in the provided research. Similarly, the long-term safety profile of metaxalone is not extensively addressed in these papers.
Q15: Are there studies on targeted delivery of metaxalone, biomarkers for its efficacy, specific analytical techniques used in its analysis, or its environmental impact?
A15: The available research focuses on enhancing metaxalone's solubility and bioavailability through various formulation strategies. It does not delve into targeted drug delivery approaches, biomarkers for efficacy prediction, unique analytical techniques beyond conventional chromatography and spectroscopy, or the environmental impact of metaxalone.
Q16: How does the dissolution rate of metaxalone impact its bioavailability?
A16: As a poorly soluble drug, metaxalone's dissolution rate is a critical factor influencing its bioavailability [, ]. Slow dissolution can lead to reduced absorption and suboptimal therapeutic effects []. Therefore, enhancing the dissolution rate is crucial for improving its bioavailability and therapeutic efficacy [, ].
Q17: What analytical methods are commonly used to quantify metaxalone in biological samples?
A17: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection [, , ], diode array detection (DAD) [], and tandem mass spectrometry (LC-MS/MS) [, , , ], are frequently employed for the quantitative analysis of metaxalone in biological samples. These methods offer sensitivity, selectivity, and reproducibility for pharmacokinetic studies and bioanalysis.
Q18: Have these analytical methods been validated according to regulatory guidelines?
A18: Yes, several studies emphasize the validation of the developed analytical methods following guidelines set forth by the International Conference on Harmonization (ICH) [, , ]. These validations typically involve assessing parameters like linearity, accuracy, precision, specificity, sensitivity, and stability to ensure the reliability and reproducibility of the analytical data.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


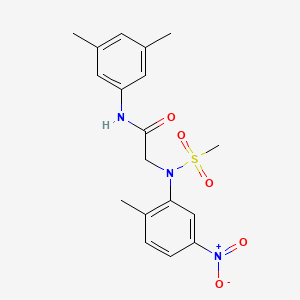
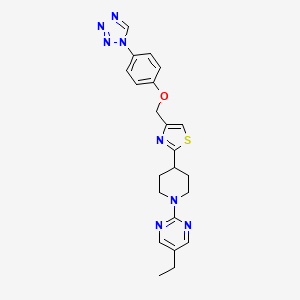

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)
